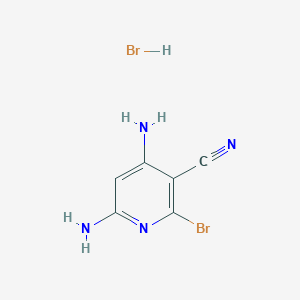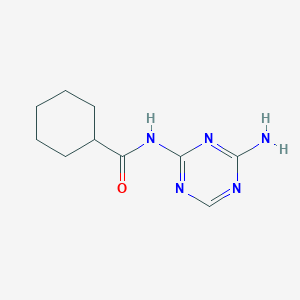
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4-amino-1,3,5-triazine with cyclohexanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed:
- Oxidized derivatives with modified functional groups.
- Reduced forms with altered oxidation states.
- Substituted derivatives with new functional groups attached to the triazine ring .
Applications De Recherche Scientifique
N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Biological Research: It is used as a molecular probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In cancer cells, it may induce apoptosis by interfering with cell cycle regulation and promoting cell death . The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
2-Amino-1,3,5-triazine: A basic triazine derivative with similar structural features but different functional groups.
4,6-Dichloro-1,3,5-triazine: A triazine derivative with chlorine substituents, known for its use in the synthesis of reactive dyes.
N-(4,6-Dimethyl-1,3,5-triazin-2-yl)cyclohexanecarboxamide: A structurally related compound with methyl groups on the triazine ring.
Uniqueness: N-(4-Amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide is unique due to the presence of both the amino group on the triazine ring and the cyclohexanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
137782-90-2 |
|---|---|
Formule moléculaire |
C10H15N5O |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
N-(4-amino-1,3,5-triazin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C10H15N5O/c11-9-12-6-13-10(15-9)14-8(16)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15,16) |
Clé InChI |
RMBIQLGBGGPYQD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=NC=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


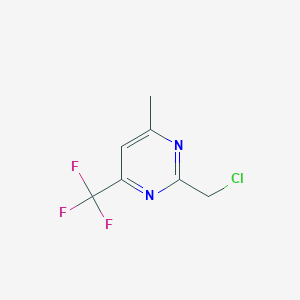

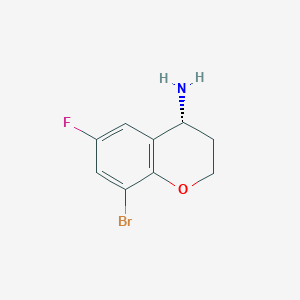
copper](/img/structure/B13133436.png)

![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)

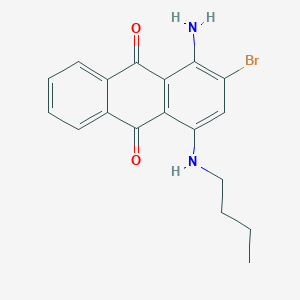
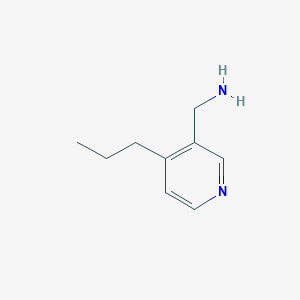
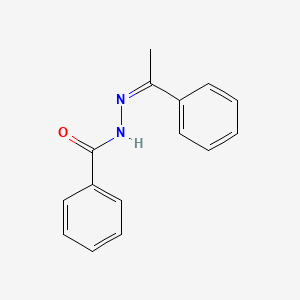
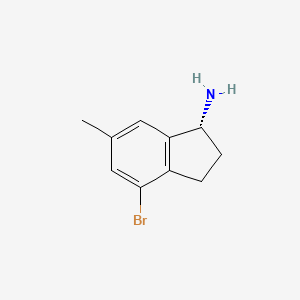
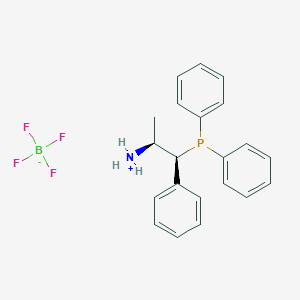
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
